molecular formula C11H11N3O B15219292 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one

3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one

Cat. No.: B15219292
M. Wt: 201.22 g/mol
InChI Key: XSDAHRXPBRUBFQ-UHFFFAOYSA-N
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Description

3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one is a heterocyclic compound that features a bipyridine core with an amino group at the 3-position and a methyl group at the 6’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one may involve large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2H-[1,3’-bipyridin]-2-one: Lacks the methyl group at the 6’-position.

    6’-Methyl-2H-[1,3’-bipyridin]-2-one: Lacks the amino group at the 3-position.

    2H-[1,3’-bipyridin]-2-one: Lacks both the amino and methyl groups.

Uniqueness

3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one is unique due to the presence of both the amino and methyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-amino-1-(6-methylpyridin-3-yl)pyridin-2-one

InChI

InChI=1S/C11H11N3O/c1-8-4-5-9(7-13-8)14-6-2-3-10(12)11(14)15/h2-7H,12H2,1H3

InChI Key

XSDAHRXPBRUBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N2C=CC=C(C2=O)N

Origin of Product

United States

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